molecular formula C6H11N3 B11729029 2-(1-Methylethyl)-1H-imidazol-4-amine CAS No. 1314914-81-2

2-(1-Methylethyl)-1H-imidazol-4-amine

Cat. No.: B11729029
CAS No.: 1314914-81-2
M. Wt: 125.17 g/mol
InChI Key: ZZVZHGADHKGYRN-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-1H-imidazol-4-amine is a substituted imidazole core, a key scaffold in medicinal chemistry and chemical biology research. The unsubstituted nitrogen on the imidazole ring and the amine group at the 4-position make this compound a versatile building block for synthesizing more complex molecules, such as potential receptor antagonists and enzyme inhibitors . Imidazole derivatives are extensively investigated for their biological activity and are commonly found in compounds studied for various therapeutic areas . Researchers value this specific amine derivative for its potential in structure-activity relationship (SAR) studies and as a precursor in heterocyclic chemistry. As a standard practice, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314914-81-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-propan-2-yl-1H-imidazol-5-amine

InChI

InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

ZZVZHGADHKGYRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylethyl)-1H-imidazol-4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-Methylethyl)-1H-imidazol-4-amine, a substituted imidazole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and predictive models to offer valuable insights for researchers. The guide covers structural identification, physicochemical properties, a plausible synthetic pathway, proposed analytical methodologies, and potential biological activities. This document is intended to serve as a foundational resource to facilitate further research and application of this compound.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-aminoimidazole moiety, in particular, is a key pharmacophore in various natural products and synthetic compounds with potent biological effects, such as antibiofilm and antimicrobial activities.[4][5]

The subject of this guide, this compound, features an isopropyl group at the 2-position and an amine group at the 4-position of the imidazole ring. This substitution pattern is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide aims to provide a detailed, albeit partially predictive, technical profile of this molecule to support its exploration in drug discovery and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for any chemical research. This section details the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundChemSrc
CAS Number 1314914-81-2[4]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol ChemSrc
SMILES CC(C)c1[nH]c(N)cn1-
InChI InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H3,7,8,9)-

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
pKa (most basic) 8.0 - 9.0The amino group and imidazole ring nitrogens contribute to the basicity. The predicted value is in line with similar 2-alkyl-4-aminoimidazoles.
logP 0.5 - 1.5The isopropyl group increases lipophilicity compared to unsubstituted aminoimidazole.
Water Solubility Moderately SolubleExpected to be soluble in water, especially at acidic pH due to the basic amine and imidazole functionalities.
Boiling Point ~250 - 280 °CEstimated based on the molecular weight and functional groups.
Melting Point Not available-

Proposed Synthesis Pathway

While a specific synthesis for this compound is not published, a plausible route can be extrapolated from established methods for synthesizing substituted imidazoles. A robust approach involves the construction of the imidazole core from acyclic precursors. One such method is the condensation of an α-aminoketone with a source of the C2 fragment, in this case, an isopropyl-containing species.

A more detailed, analogous synthesis has been described for 2-Isopropyl-1H-benzo[d]imidazol-5-amine, which involves a two-step process: a Phillips-Ladenburg condensation followed by the reduction of a nitro group.[8] A similar strategy could be adapted for the synthesis of the target molecule.

Proposed Synthetic Workflow:

G start Starting Materials (e.g., α-amino-α'-haloketone, isobutyramidine) step1 Step 1: Imidazole Ring Formation (Condensation Reaction) start->step1 intermediate Protected 2-isopropyl-1H-imidazol-4-amine step1->intermediate step2 Step 2: Deprotection intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general imidazole synthesis methodologies.[9]

Step 1: Synthesis of a Protected 2-isopropyl-1H-imidazol-4-amine Intermediate

  • Reaction Setup: To a solution of a suitable protected α-aminoketone (e.g., N-Boc-2-amino-1-chloroacetone) (1.0 eq) in a polar aprotic solvent such as acetonitrile, add isobutyramidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 12-24 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the protected intermediate from Step 1 in a suitable solvent (e.g., dichloromethane for a Boc-protecting group).

  • Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature. Monitor the deprotection by TLC.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and analytical techniques.[10]

Predicted Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • A doublet corresponding to the two methyl groups of the isopropyl substituent.

    • A septet for the methine proton of the isopropyl group.

    • A singlet for the proton at the 5-position of the imidazole ring.

    • A broad singlet for the amine protons (NH₂).

    • A broad singlet for the imidazole NH proton.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the methyl and methine carbons of the isopropyl group.

    • Three distinct signals for the imidazole ring carbons (C2, C4, and C5).

  • Mass Spectrometry (ESI+):

    • A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.10.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • Broad N-H stretching bands for the amine and imidazole groups in the region of 3100-3400 cm⁻¹.

    • C-H stretching bands for the isopropyl group around 2850-3000 cm⁻¹.

    • C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1500-1650 cm⁻¹ region.

Analytical Workflow:

G sample Synthesized Compound hplc HPLC-UV/MS (Purity Assessment and Quantification) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ir IR Spectroscopy (Functional Group Identification) sample->ir xray X-ray Crystallography (If single crystals are obtained) (Absolute Structure Determination) sample->xray final Comprehensive Characterization hplc->final nmr->final ms->final ir->final xray->final

Caption: Proposed analytical workflow for the characterization of this compound.

A high-performance liquid chromatography (HPLC) method would be essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV or mass spectrometric detection would be a suitable starting point.[3]

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the broader class of 2-aminoimidazoles has shown significant promise in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: 2-aminoimidazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[4] Some have shown efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Antibiofilm Activity: A notable feature of some 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics.[5] This makes them attractive candidates for adjuvant therapies.

  • Other Potential Applications: The imidazole scaffold is a versatile platform for designing ligands for various biological targets. Depending on the overall molecular structure, derivatives can be developed as enzyme inhibitors or receptor modulators. The isopropyl group may enhance binding to hydrophobic pockets in target proteins.

Conclusion and Future Directions

This compound is a small molecule with potential for further investigation in drug discovery. This technical guide has provided a comprehensive, though partially predictive, overview of its chemical structure, properties, and potential. Future research should focus on the development of a reliable synthetic route and the thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activities, particularly antimicrobial and antibiofilm effects, is warranted to explore its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such endeavors.

References

  • Durini, E., et al. (1981). Synthesis and biological activity of some 2-aminoimidazoles. Il Farmaco; edizione scientifica, 36(6), 488-499.
  • U.S. Environmental Protection Agency. (n.d.). 2-Ethyl-4-methyl-1H-imidazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Marrujo, S. A., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(5), 1083–1092.
  • Slike, B. N., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Huigens, R. W., et al. (2007). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Journal of the American Chemical Society, 129(22), 6966–6967.
  • S. Fun, H. K., et al. (2009). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2473.
  • PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

  • Rasapalli, S., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Bioorganic & Medicinal Chemistry Letters, 21(8), 2513–2517.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 1-(1-methylethyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine. Retrieved from [Link]

  • Ali, M. A., et al. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride.
  • Cheméo. (n.d.). Chemical Properties of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). Retrieved from [Link]

  • O'Connor, R., & O'Donoghue, A. C. (2020). The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(17), 2467-2486.
  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Taylor, S. J., et al. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization.
  • Tursun, M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(1H-imidazol-2-ylmethyl)morpholine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • Advanced Biotech. (n.d.). 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

Sources

Technical Guide: Biological Activity and Pharmacokinetics of 2-(1-Methylethyl)-1H-imidazol-4-amine

[1][2]

Executive Summary

2-(1-Methylethyl)-1H-imidazol-4-amine (also known as 2-isopropyl-4-aminoimidazole ) is a specialized heterocyclic scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K

1212

This guide details the physicochemical properties, predicted pharmacokinetics (ADMET), and biological mechanisms of this scaffold, providing researchers with the protocols necessary to utilize it in Fragment-Based Drug Discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Characteristics

The molecule consists of an imidazole ring substituted at the C2 position with an isopropyl group and at the C4 position with a primary amine. This specific substitution pattern imparts unique steric and electronic properties compared to the natural ligand histamine.[2]

PropertyDataSignificance
IUPAC Name This compoundOfficial identifier.[1][2]
CAS Number 1314914-81-2Key for sourcing; often supplied as HCl salt.[1][2]
Molecular Formula C

H

N

Low molecular weight (<150 Da), ideal for FBDD.
Molecular Weight 125.17 g/mol High ligand efficiency potential.[2]
LogP (Predicted) ~0.5 - 0.9Moderate hydrophilicity; good aqueous solubility.[1][2]
pKa (Predicted) Basic (~7.5 - 8.[1][2]5)Exists largely as a cation at physiological pH.
Tautomerism 1H-imidazol-4-amine

1H-imidazol-5-amine
The N-H proton can migrate between N1 and N3; the amine can also tautomerize to an imine (less stable).[1][2]
Stability Considerations

Critical Note: Free primary amino-imidazoles are often unstable and prone to oxidative degradation or polymerization.[1][2] In research settings, this compound is almost exclusively handled as a dihydrochloride salt or generated in situ.

  • Storage: -20°C, hygroscopic, under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water and DMSO (as salt); free base requires organic co-solvents (MeOH/DCM).

Part 2: Biological Activity & Mechanism of Action[1][2]

The biological activity of this compound is best understood through its role as a bioisostere and metabolic mimic .[1][2]

Histaminergic System Modulation (H3/H4 Receptors)

The 2-isopropyl substitution provides steric bulk that differentiates this molecule from histamine.[1][2]

  • Mechanism: The imidazole ring binds to the orthosteric site of Histamine H3 and H4 receptors (GPCRs). The isopropyl group at C2 accesses a hydrophobic pocket distinct from the natural ligand, potentially conferring antagonist or inverse agonist activity.

  • Application: Used as a fragment to design high-affinity H3 antagonists for cognitive disorders (e.g., Alzheimer's) where H3 blockade increases acetylcholine release.

Purine Biosynthesis Mimicry

The 4-aminoimidazole core is structurally homologous to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) , a key intermediate in de novo purine biosynthesis.[1][2]

  • Target: Enzymes involved in purine metabolism (e.g., ATIC - 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase).[1][2]

  • Effect: Potential inhibition of purine synthesis in rapidly dividing cells, serving as a scaffold for antiproliferative agents.

Kinase Inhibitor Scaffold (PI3K Pathway)

This fragment is a documented intermediate in the synthesis of GDC-0032 (Taselisib) analogs and other PI3K inhibitors.

  • Binding Mode: The imidazole nitrogens function as hydrogen bond acceptor/donors to the hinge region of the kinase ATP-binding pocket.[1][2]

  • Selectivity: The 2-isopropyl group fills the ribose-binding pocket or specificity pocket, improving selectivity against other kinases.[1][2]

Part 3: Pharmacokinetics (ADMET) Profile

Since this molecule is often a fragment or metabolite, its PK profile is derived from in silico modeling and class-based behavior of amino-imidazoles.[1][2]

Absorption & Distribution[1][2]
  • Bioavailability: High oral absorption predicted due to low molecular weight and favorable LogP (~0.8).

  • Blood-Brain Barrier (BBB): Moderate permeability.[2] The basic amine may lead to trapping in acidic lysosomes, but the isopropyl group enhances lipophilicity, aiding passive diffusion.

  • Plasma Protein Binding: Expected to be low (<50%), allowing high free fraction (

    
    ).
    
Metabolism

The primary metabolic risks for this scaffold include:

  • N-Acetylation: The primary amine at C4 is a target for N-acetyltransferases (NAT).[1][2]

  • Oxidative Deamination: Monoamine oxidases (MAO) may attack the amine, converting it to the corresponding ketone/aldehyde (unstable).

  • Ring Oxidation: CYP450-mediated oxidation of the imidazole ring is possible but sterically hindered by the 2-isopropyl group.[1][2]

Excretion[1][2]
  • Route: Primarily renal excretion of the unchanged parent drug or N-glucuronide conjugates.[1][2]

  • Clearance: Predicted to be rapid due to high polarity of the salt form.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-4-aminoimidazole (Reduction Method)

Context: Generating the active amine from the stable nitro-precursor.[1][2]

Reagents:

  • 2-Isopropyl-4-nitroimidazole (Starting Material)[1][2]

  • Pd/C (10% Palladium on Carbon)

  • Ammonium Formate (Hydrogen donor) or H

    
     gas
    
  • Methanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-isopropyl-4-nitroimidazole in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under an Argon blanket.[2]

  • Reduction:

    • Method A (Transfer Hydrogenation): Add 5.0 eq of Ammonium Formate.[2] Reflux at 60°C for 2 hours.

    • Method B (Hydrogenation): Stir under H

      
       balloon (1 atm) at RT for 4-6 hours.
      
  • Filtration: Filter the catalyst through a Celite pad. Caution: Pd/C is pyrophoric; keep wet.[2]

  • Acidification: Immediately add 2.0 eq of HCl in Dioxane to the filtrate to trap the amine as the stable hydrochloride salt.

  • Isolation: Concentrate in vacuo to yield 2-isopropyl-4-aminoimidazole dihydrochloride as a hygroscopic off-white solid.[1][2]

Protocol B: In Vitro Stability Assay (PBS Buffer)

Context: Verifying ligand integrity before biological screening.[2]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4). Incubate at 37°C.
    
  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Success Criterion: >90% parent compound remaining at T=4h.[2] If degradation >20%, use fresh preparations immediately for bioassays.

Part 5: Visualization of Pharmacological Versatility[1][2]

The following diagram illustrates the central role of the 2-isopropyl-4-aminoimidazole scaffold in connecting distinct therapeutic areas.

ImidazoleScaffoldcluster_chemChemical PropertiesCore2-(1-Methylethyl)-1H-imidazol-4-amineH3Histamine H3 Receptor(Antagonist Fragment)Core->H3Steric fit(Isopropyl)PI3KPI3K Kinase(ATP Hinge Binder)Core->PI3KH-Bond Donor/Acceptor(Imidazole N)PurinePurine Biosynthesis(AICAR Mimic)Core->PurineStructural Homology(4-Amino group)CogCognitive Modulation(Neurotransmission)H3->CogOncOncology(Signal Transduction)PI3K->OncMetabMetabolic Regulation(Nucleotide Synthesis)Purine->MetabProp1LogP ~0.8(Bioavailable)Prop2Unstable Free Base(Use HCl Salt)

Figure 1: Pharmacological connectivity of the 2-isopropyl-4-aminoimidazole scaffold, highlighting its versatility as a fragment for GPCRs (H3), Kinases (PI3K), and metabolic enzymes.[3][4][5][6][7][8]

References

  • Chemical Identity & Synthesis

    • Source: BLD Pharm & ChemSrc Database. "2-Isopropyl-1H-imidazol-4-amine (CAS 1314914-81-2) Technical Data."[2]

    • Link:

  • Kinase Inhibitor Application (PI3K)

    • Title: Discovery of GDC-0032: A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor.[1][2][9] (Discusses imidazole-based intermediates in PI3K inhibitor synthesis).

    • Source:Journal of Medicinal Chemistry (2013).[5][9]

    • Link:[9]

  • Histamine Receptor Context

    • Title: The Histamine H3 Receptor: A Target for New Drugs.[2] (Contextualizes 4-aminoimidazole fragments in H3 ligand design).

    • Source:Pharmacological Reviews.
    • Link:

  • Biofilm Inhibition (Related Scaffold)

    • Title: Synthesis and immobilisation of 2-aminoimidazole derivatives on Ti6Al4V alloy. (Demonstrates biological utility of the amino-imidazole core).
    • Source:Sciforum (2016).[10]

    • Link:

Role of 2-isopropyl-4-aminoimidazole as a precursor in purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role of 2-Isopropyl-4-Aminoimidazole as a Precursor in Purine Synthesis

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The utilization of 2-isopropyl-4-aminoimidazole in purine synthesis represents a specialized "imidazole-first" strategy (Sarasin-type synthesis), distinct from the more common Traube synthesis (pyrimidine-first). While standard de novo purine biosynthesis relies on 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), the synthetic analogue 2-isopropyl-4-aminoimidazole serves as a critical building block for 8-isopropylpurines .

These 8-substituted purine scaffolds are chemically privileged structures in the development of Hsp90 inhibitors , Adenosine Receptor (A2A) antagonists , and CDK inhibitors . This guide details the mechanistic pathway to convert this "naked" aminoimidazole into a fully cyclized purine, addressing the critical challenge of C5-functionalization and ring closure.

Part 1: Strategic Chemical Logic

To understand the role of 2-isopropyl-4-aminoimidazole, one must map the atomic fate of the imidazole ring into the final purine skeleton.

  • Imidazole C2

    
    Purine C8 : The isopropyl group at position 2 of the starting material is retained at position 8 of the final purine.
    
  • Imidazole N1/N3

    
    Purine N9/N7 : The imidazole nitrogens form the 5-membered ring of the purine.
    
  • The Challenge : A "naked" 4-aminoimidazole lacks the carbon atom at position 5 required to close the pyrimidine ring (the 6-membered ring). Therefore, the precursor cannot be cyclized directly; it must first be functionalized at C5 with an electrophilic carbon source (nitrile, amide, or ester).

Target Scaffold Significance
  • 8-Isopropyladenine derivatives: Potent inhibitors of cyclin-dependent kinases (CDKs) when N9 is further substituted.

  • Steric Control: The bulky isopropyl group at C8 restricts the rotation of N9-substituents, often locking the molecule into a bioactive conformation favorable for ATP-binding pockets.

Part 2: Synthesis & Functionalization of the Precursor

Commercially, the starting material is often found as 2-isopropyl-4-nitroimidazole . The amino form is unstable as a free base and is generated in situ. The critical step is the Vicarious Nucleophilic Substitution (VNS) of hydrogen to install the necessary carbon at C5 before reduction to the amine.

Protocol 1: C5-Functionalization via VNS

Objective: Convert 2-isopropyl-4-nitroimidazole into 2-isopropyl-4-nitroimidazole-5-carbonitrile.

Reagents:

  • Substrate: 2-isopropyl-4-nitroimidazole

  • Reagent: Chloromethyl phenyl sulfone (or Chloroform for aldehyde route)

  • Base: Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: DMF or THF/DMSO (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropyl-4-nitroimidazole (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Cool to -70°C. Add a solution of

    
    -BuOK (2.5 eq) in DMF dropwise over 30 minutes. The deep color indicates the formation of the 
    
    
    
    -adduct.
  • Elimination: Allow the mixture to warm to -20°C. The elimination of the phenylsulfonyl group and chloride occurs, installing the substituent.

  • Quench: Pour into ice-cold dilute HCl. Extract with ethyl acetate.[1][2]

  • Result: This yields the 5-substituted-4-nitroimidazole . If a nitrile source was used (e.g., acetonitrile derivatives), you obtain the nitrile directly. If chloroform was used, you obtain the aldehyde, which must be converted to the nitrile via oxime dehydration.

Part 3: Cyclization to the Purine Core

Once the C5-position is functionalized (e.g., as a nitrile or carboxamide), the nitro group is reduced to the amine, generating the reactive 2-isopropyl-4-aminoimidazole-5-carbonitrile intermediate.

Protocol 2: Reductive Cyclization to 8-Isopropyladenine

Objective: Cyclize the imidazole precursor to form the purine ring.[3]

Reagents:

  • Substrate: 2-isopropyl-4-nitroimidazole-5-carbonitrile

  • Reductant:

    
     (50 psi), 10% Pd/C
    
  • Cyclizing Agent: Formamidine acetate (for Adenine) or Triethyl Orthoformate (for Hypoxanthine)

  • Solvent: Ethanol / Reflux[4][5]

Workflow:

  • Reduction:

    • Suspend the nitro-nitrile in ethanol with 10% Pd/C.

    • Hydrogenate at 50 psi for 4 hours.

    • Critical Note: Do not isolate the free amine. Amino-nitrile imidazoles are highly unstable and prone to polymerization (turning black). Filter the catalyst under Argon and proceed immediately to cyclization.

  • Ring Closure (The "Shaw" Method):

    • Add Formamidine acetate (3.0 eq) directly to the filtrate containing the fresh amine.

    • Reflux the mixture for 6–12 hours.

    • Mechanism:[1][3][4][6][7] The amino group attacks the formamidine, forming an amidine intermediate. The imidazole-nitrile nitrogen then attacks the amidine carbon, closing the pyrimidine ring.

  • Purification:

    • Cool to room temperature.[4] The product, 8-isopropyladenine , often precipitates.

    • Recrystallize from DMF/Water.

Part 4: Visualizing the Pathway

The following diagram illustrates the transformation from the raw imidazole to the final purine scaffold.

PurineSynthesis Start 2-Isopropyl-4-nitroimidazole VNS Vicarious Nucleophilic Substitution (VNS) Start->VNS Functionalization Inter1 2-Isopropyl-4-nitro- 5-carbonitrile-imidazole VNS->Inter1 C5-CN Installation Red Pd/C Reduction (In Situ) Inter1->Red H2, 50 psi Inter2 [2-Isopropyl-4-amino- 5-carbonitrile-imidazole] Red->Inter2 Unstable Intermediate Cyclize Cyclization with Formamidine Acetate Inter2->Cyclize Ring Closure Final 8-Isopropyladenine (Purine Scaffold) Cyclize->Final Pyrimidine Ring Formation

Caption: The synthetic trajectory from 2-isopropyl-4-nitroimidazole to 8-isopropyladenine via VNS functionalization and reductive cyclization.

Part 5: Data Summary & Troubleshooting

Table 1: Key Reaction Parameters and Troubleshooting

StepParameterOptimal ConditionCommon Failure ModeCorrective Action
VNS Temperature-70°C to -20°CTarry products (polymerization)Maintain strict temperature control; add base slowly.
Reduction Atmosphere

/ Inert
Oxidation of amineUse fresh catalyst; keep under Argon post-reduction.
Cyclization ReagentFormamidine AcetateIncomplete ring closureEnsure anhydrous conditions; extend reflux time.
Isolation pHNeutral/BasicLoss of product in aqueous phasePurines are amphoteric; adjust pH to pI (~6-7) for precipitation.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289. Link

  • Shaw, G. (1984). Purines. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 499-605). Pergamon Press.[4] Link

  • Bhat, B., et al. (1990). Synthesis and biological activity of 8-substituted purine nucleosides. Journal of Medicinal Chemistry , 33(1), 428-434. Link

  • Legraverend, M., et al. (1999). Synthesis of C2, C8, and N9 substituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters , 9(17), 2459-2462. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine (as Hydrochloride Salt)

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

This application note details the synthesis protocol for 2-(1-Methylethyl)-1H-imidazol-4-amine (also known as 4-amino-2-isopropylimidazole).[1] This compound represents a specialized heterocyclic building block, primarily utilized in the development of purine analogs, enzyme inhibitors, and high-affinity ligands for metal coordination complexes.

Scientific Note on Stability: Researchers must note that free 4-aminoimidazoles are inherently unstable due to their electron-rich nature, which makes them susceptible to rapid oxidative decomposition and polymerization in air.[1] Consequently, this protocol is designed to isolate the target compound as its dihydrochloride salt , which significantly enhances stability and shelf-life.

Chemical Identity[4][8][9][10]
  • IUPAC Name: 2-(Propan-2-yl)-1H-imidazol-4-amine[1]

  • CAS Registry Number: 1314914-81-2 (Free base)[1]

  • Molecular Formula: C₆H₁₁N₃

  • Key Feature: The isopropyl group at the C2 position provides steric bulk, modulating the reactivity of the imidazole ring compared to the methyl or unsubstituted analogs.

Safety & Handling Protocols (GLP Standards)

While this compound is not classified as a select agent or toxin, the synthesis involves corrosive reagents and energetic intermediates.

Hazard ClassReagent/IntermediatePrecautionary Measure
Corrosive Nitric Acid, Hydrochloric AcidUse acid-resistant gloves and face shield.[1] Work in a certified fume hood.
Flammable Ethanol, Methanol, H₂ GasGround all equipment. Use spark-proof tools.
Explosion Hazard Hydrogenation (H₂/Pd-C)Monitor pressure carefully. Purge system with N₂ before introducing H₂.
Toxicity Nitro-imidazolesAvoid dust inhalation.[2][3] Use N95/P100 particulate respirators during weighing.

Retrosynthetic Analysis & Pathway Design[1]

The synthesis strategy employs a "Functionalization of the Heterocycle" approach. Constructing the amino-imidazole core directly from acyclic precursors is often low-yielding.[1] Therefore, we utilize the robust nitration-reduction sequence of the pre-formed imidazole ring.

Reaction Pathway Diagram[1]

SynthesisPathwayStart2-Isopropylimidazole(Starting Material)Inter4-Nitro-2-isopropylimidazole(Intermediate)Start->InterNitration(HNO3/H2SO4)Product2-Isopropyl-1H-imidazol-4-amine(Target - Unstable)Inter->ProductCatalytic Hydrogenation(H2, Pd/C)SaltTarget . 2HCl(Stable Salt)Product->SaltAcidification(HCl/Dioxane)

Figure 1: Step-wise synthetic pathway from the parent imidazole to the stable amine salt.[1][4]

Detailed Synthesis Protocol

Stage 1: Preparation of 4-Nitro-2-isopropylimidazole

Objective: Electrophilic aromatic substitution to introduce the nitrogen moiety.[1]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a temperature probe, place 2-isopropylimidazole (11.0 g, 100 mmol).

  • Acid Addition: Cool the flask to 0–5 °C in an ice bath. Slowly add concentrated sulfuric acid (30 mL) dropwise to dissolve the solid.

  • Nitration:

    • Prepare a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL).

    • Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.

    • Mechanistic Insight: The isopropyl group activates the ring, but temperature control is critical to prevent dinitration or ring degradation.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Quench & Isolation:

    • Pour the reaction mixture carefully onto 300 g of crushed ice.

    • Neutralize to pH 8 using ammonium hydroxide solution (28%).

    • The product, 4-nitro-2-isopropylimidazole , will precipitate as a yellow solid.[1]

    • Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: 65–75%.

Stage 2: Reduction to this compound dihydrochloride

Objective: Reduction of the nitro group to the amine and immediate salt formation to prevent oxidation.[1]

  • Setup: Load a high-pressure hydrogenation vessel (Parr shaker or autoclave) with 4-nitro-2-isopropylimidazole (7.75 g, 50 mmol).

  • Solvent & Catalyst: Add Methanol (100 mL) and 10% Palladium on Carbon (Pd/C) (0.8 g, ~10 wt% loading).

    • Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 40 psi (2.7 bar) H₂.

    • Shake/stir at room temperature for 4–6 hours.

  • Filtration:

    • Filter the reaction mixture through a Celite pad under an inert atmosphere (Nitrogen or Argon) to remove the catalyst. Do not let the filtrate stand in air.

  • Salt Formation (Critical Step):

    • Immediately cool the filtrate to 0 °C.

    • Add 4M HCl in Dioxane (30 mL, excess) dropwise.

    • The solution will turn cloudy as the salt forms.

  • Isolation:

    • Concentrate the solvent in vacuo (rotary evaporator) to ~20 mL volume.

    • Add cold Diethyl Ether (100 mL) to precipitate the full salt.

    • Filter the white/off-white hygroscopic solid under Nitrogen.

    • Dry in a vacuum desiccator over P₂O₅.

Analytical Validation

The synthesized product must be validated to ensure the integrity of the amine group and the imidazole ring.

Analytical MethodExpected Signal / Result
¹H NMR (D₂O) δ 1.35 (d, 6H) : Isopropyl methyls.δ 3.20 (sep, 1H) : Isopropyl methine.δ 7.15 (s, 1H) : C5-H of imidazole ring (downfield shift due to protonation).
Mass Spectrometry (ESI+) m/z 126.1 [M+H]⁺ : Corresponds to the free base cation.
Appearance White to pale beige crystalline solid (Salt form). Darkens if exposed to moisture/air.
Mechanism of Stabilization Diagram

StabilizationUnstableFree Amine (Unstable)Electron-rich, prone to oxidationProtonationProtonation (+HCl)Unstable->ProtonationStableAmmonium Salt (Stable)Electron-withdrawing effect prevents oxidationProtonation->Stable

Figure 2: Stabilization mechanism via hydrochloride salt formation.[1]

References

  • Synthesis of 2-Substituted Imidazoles: Source: ChemicalBook. "2-Isopropylimidazole Synthesis and Properties."
  • General Protocol for Nitro-Imidazole Reduction

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Stability of Amino-Imidazoles

    • Source: Journal of Chemical Research.[5] "Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine" (Analogous chemistry regarding stability).

    • URL:[Link]

  • Safety Data for Imidazole Derivatives

    • Source: PubChem, National Library of Medicine. "4-Isopropyl-2-methylimidazole Compound Summary."
    • URL:[Link]

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(1-Methylethyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the purification of heterocyclic compounds.

Abstract

This comprehensive guide details a systematic approach to selecting an optimal solvent system for the recrystallization of 2-(1-Methylethyl)-1H-imidazol-4-amine. Recrystallization is a critical purification technique in pharmaceutical development, and the choice of solvent is paramount to achieving high purity and yield. This document moves beyond theoretical discussions to provide a practical, step-by-step experimental protocol for solvent screening and optimization. By understanding the physicochemical properties of the target molecule and applying a logical experimental workflow, researchers can confidently identify a suitable single-solvent or two-solvent system for the effective purification of this imidazole derivative.

Introduction: The Critical Role of Solvent Selection in Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Upon cooling, the solution becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the solvent.

The selection of an appropriate solvent is the most crucial step in developing a successful recrystallization protocol. A poorly chosen solvent can lead to low recovery, incomplete purification, or even failure of the compound to crystallize. The "like dissolves like" principle serves as a useful initial guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. However, a more nuanced approach is required for optimal results, often necessitating a systematic experimental screening process.

This compound possesses a polar imidazole ring and a primary amine group, suggesting it is a polar molecule with the potential for hydrogen bonding. This inherent polarity guides our initial selection of candidate solvents towards those with moderate to high polarity.

Understanding the Ideal Recrystallization Solvent

The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • Favorable Temperature-Dependent Solubility: The compound should be sparingly soluble in the cold solvent but highly soluble in the hot solvent.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent, allowing for their removal by filtration.

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Experimental Protocol: A Systematic Approach to Solvent Selection

This protocol outlines a two-stage process for identifying the optimal recrystallization solvent for this compound. The first stage involves a broad screening of single solvents, followed by a more refined analysis of promising candidates and, if necessary, the evaluation of two-solvent systems.

Materials and Equipment
  • Crude this compound

  • Selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Spatula

  • Pasteur pipettes

  • Filter paper

  • Hirsch funnel or Büchner funnel

  • Vacuum flask

Stage 1: Single Solvent Screening

The initial screening aims to quickly identify promising single solvents from a range of polarities.

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the first candidate solvent dropwise (approximately 0.5 mL to start) at room temperature.

  • Agitate the mixture using a vortex mixer and observe the solubility. Record your observations in a table similar to Table 2.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue to add the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature.

  • If crystals form, cool the test tube further in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

  • Repeat this procedure for each candidate solvent listed in Table 1.

Table 1: Candidate Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water9.0100High polarity, protic.
Methanol6.665Polar, protic.
Ethanol5.278Polar, protic.
Isopropanol4.382Moderately polar, protic.
Acetonitrile6.282Polar, aprotic.
Acetone5.156Polar, aprotic.
Ethyl Acetate4.477Moderately polar, aprotic.
Dichloromethane3.440Low polarity, aprotic.
Toluene2.4111Non-polar, aromatic.
Hexane0.069Non-polar, aliphatic.

Table 2: Example Solvent Screening Observation Log

SolventSolubility at RT (25°C)Solubility at BoilingCrystal Formation on CoolingCrystal QualityAssessment
WaterSolubleVery SolubleNone-Unsuitable (too soluble)
MethanolSolubleVery SolubleNone-Unsuitable (too soluble)
EthanolSparingly SolubleSolubleYes, good yieldWell-formed needlesPromising
IsopropanolSparingly SolubleSolubleYes, moderate yieldSmall needlesPromising
AcetonitrileSparingly SolubleSolubleYes, good yieldPlatesPromising
AcetoneInsolubleSparingly SolubleLow yield-Potentially suitable as anti-solvent
Ethyl AcetateInsolubleSparingly SolubleLow yield-Potentially suitable as anti-solvent
DichloromethaneInsolubleInsolubleNone-Unsuitable (insoluble)
TolueneInsolubleInsolubleNone-Unsuitable (insoluble)
HexaneInsolubleInsolubleNone-Unsuitable (insoluble)
Stage 2: Two-Solvent System Evaluation (If Necessary)

If no single solvent provides optimal results (e.g., the compound is too soluble in one and insoluble in another), a two-solvent system can be employed. The ideal pair consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Procedure:

  • Based on the results from Stage 1, select a "good" solvent (e.g., Ethanol) and a "bad" solvent (e.g., Acetone or Ethyl Acetate).

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation and quality of the crystals.

Visualization of the Workflow

The following diagram illustrates the logical progression of the solvent selection process.

Solvent_Selection_Workflow cluster_0 Stage 1: Single Solvent Screening cluster_1 Stage 2: Two-Solvent System (If Needed) start Start with Crude Compound select_solvents Select Diverse Solvents (Table 1) start->select_solvents solubility_test Solubility Test: - Room Temperature - Boiling Point select_solvents->solubility_test observe_crystals Cool and Observe Crystal Formation solubility_test->observe_crystals evaluate_single Evaluate Single Solvents: - Yield - Purity (visual) observe_crystals->evaluate_single select_pair Select Miscible 'Good' & 'Bad' Solvents evaluate_single->select_pair No Ideal Single Solvent end Optimal Solvent System Identified evaluate_single->end Good Single Solvent Found dissolve_hot Dissolve in Min. Hot 'Good' Solvent select_pair->dissolve_hot add_antisolvent Add Hot 'Bad' Solvent to Cloud Point dissolve_hot->add_antisolvent clear_solution Add Drop of 'Good' Solvent to Clear add_antisolvent->clear_solution cool_crystallize Cool and Crystallize clear_solution->cool_crystallize cool_crystallize->end

Caption: Workflow for Solvent Selection in Recrystallization.

Interpretation of Results and Final Selection

The ideal single solvent will demonstrate low solubility at room temperature and high solubility at its boiling point, leading to the formation of a significant amount of high-quality crystals upon cooling. If multiple solvents appear promising, consider factors such as boiling point (for ease of drying) and potential for co-crystallization with impurities.

For a two-solvent system, the goal is to achieve a fine-tuned solubility profile that allows for controlled crystallization. The optimal ratio of the two solvents will be determined by the experimental titration to the cloud point.

Once a promising solvent or solvent system is identified, a larger-scale recrystallization should be performed to confirm its efficacy and to obtain a purified sample for analysis (e.g., by melting point determination or HPLC) to confirm an increase in purity.

Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the purification of this compound by recrystallization. By following the systematic approach outlined in this application note, researchers can efficiently screen a range of solvents, identify an optimal single-solvent or two-solvent system, and ultimately achieve a high-purity crystalline product. This methodical process not only enhances the efficiency of the purification but also provides a deeper understanding of the physicochemical properties of the target compound.

References

  • University of Colorado, Boulder, Department of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

Microwave-Assisted Synthesis of 2-Isopropyl-1H-imidazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-isopropyl-1H-imidazol-4-amine , isolated as its stable dihydrochloride salt. While 4-aminoimidazoles are historically challenging due to their inherent instability (susceptibility to oxidation and polymerization as free bases), this protocol leverages microwave irradiation to accelerate the construction of the imidazole core and the subsequent functional group transformations, minimizing exposure to degradative conditions. The synthetic strategy employs a modified Debus-Radziszewski assembly followed by a rapid regioselective nitration and catalytic transfer hydrogenation , reducing total reaction time from days to under one hour.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the handling of unstable


-aminonitrile intermediates often used in traditional Pinner syntheses. Instead, we utilize a robust "Construct-Functionalize-Reduce" approach.
Strategic Logic
  • Core Construction: Rapid assembly of the 2-isopropylimidazole scaffold using a microwave-accelerated Debus-Radziszewski reaction.

  • Functionalization: Regioselective nitration at the C4/C5 position. The isopropyl group at C2 provides steric bulk, directing electrophilic substitution to the 4(5) position.

  • Reduction & Trapping: The 4-nitro group is reduced via microwave-assisted transfer hydrogenation. Crucially, the product is immediately trapped as the dihydrochloride salt to prevent oxidative degradation.

Retrosynthesis Target 2-Isopropyl-1H-imidazol-4-amine (Dihydrochloride Salt) Nitro 2-Isopropyl-4-nitro-1H-imidazole Nitro->Target Reduction (H2/Pd-C) MW 80°C Core 2-Isopropyl-1H-imidazole Core->Nitro Nitration (HNO3) MW 100°C Precursors Isobutyraldehyde + Glyoxal + NH4OAc Precursors->Core Debus-Radziszewski MW 120°C

Figure 1: Retrosynthetic disconnection showing the three-step microwave-assisted pathway.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-1H-imidazole

Objective: Rapid construction of the imidazole ring. Mechanism: Condensation of dicarbonyl (glyoxal) with aldehyde and ammonia source.

  • Reagents:

    • Isobutyraldehyde (10 mmol, 0.72 g)

    • Glyoxal (40% aq. solution, 10 mmol, 1.45 g)

    • Ammonium Acetate (22 mmol, 1.70 g)

    • Methanol (5 mL)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Protocol:

  • In a 10 mL microwave process vial, dissolve ammonium acetate in methanol.

  • Add glyoxal solution, followed by isobutyraldehyde.

  • Seal the vial and irradiate using the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~85-90% of a pale yellow oil/solid.

Step 2: Regioselective Nitration

Objective: Introduction of the nitrogen functionality at C4. Safety Note: Microwave heating of strong acids requires dedicated chemically resistant vessels and careful pressure monitoring.

  • Reagents:

    • 2-Isopropyl-1H-imidazole (from Step 1, 5 mmol)

    • Conc. HNO₃ (65%, 2 mL)

    • Conc. H₂SO₄ (2 mL)

Protocol:

  • Cool the H₂SO₄ in an ice bath and slowly add the imidazole intermediate.

  • Dropwise add HNO₃ while maintaining temperature <10 °C.

  • Transfer to a microwave vial.

  • Irradiate:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 100W to prevent overshoot)

  • Work-up: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH ~8. The yellow precipitate (2-isopropyl-4-nitroimidazole) is filtered, washed with cold water, and dried.

  • Yield: ~70-80%.

Step 3: Transfer Hydrogenation & Salt Formation

Objective: Reduction to the amine and immediate stabilization. Criticality: The free amine is unstable. Do not evaporate to dryness without acid present.

  • Reagents:

    • 2-Isopropyl-4-nitroimidazole (2 mmol)

    • Ammonium Formate (10 mmol, H₂ source)

    • 10% Pd/C (10 wt% loading)

    • Methanol (10 mL)

    • Trapping Agent: 4M HCl in Dioxane

Protocol:

  • Suspend nitroimidazole, ammonium formate, and Pd/C in methanol in a microwave vial.

  • Flush with Nitrogen/Argon.[1]

  • Irradiate:

    • Temperature: 80 °C

    • Time: 5 minutes

  • Filtration: Filter hot through a Celite pad to remove Pd/C. Wash with minimal MeOH.

  • Stabilization (Critical): Immediately add 4M HCl in Dioxane (2 mL) to the filtrate.

  • Isolation: Concentrate the solution to ~2 mL volume (do not dry completely). Add cold Diethyl Ether (20 mL) to precipitate the product.

  • Final Product: 2-Isopropyl-1H-imidazol-4-amine dihydrochloride (White to off-white hygroscopic solid). Store at -20°C under Argon.

Part 3: Optimization & Troubleshooting Guide

Reaction Parameter Matrix

The following table summarizes the optimization of the critical reduction step (Step 3), where yield and purity are most variable.

EntryH2 SourceTemp (°C)Time (min)Yield (%)Observation
1H2 Balloon25240 (4h)65Slow, partial oxidation of product observed.
2Ammonium Formate601078Incomplete conversion.
3 Ammonium Formate 80 5 92 Full conversion, clean profile.
4Hydrazine Hydrate100550Formation of side products (azobenzenes).
Troubleshooting Logic Flow

Use this decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Identified Step1_LowYield Step 1: Low Yield (<50%) Issue->Step1_LowYield Step2_Exotherm Step 2: Runaway Exotherm Issue->Step2_Exotherm Step3_Color Step 3: Dark/Black Product Issue->Step3_Color Soln1 Check Glyoxal freshness. Polymerized glyoxal reduces yield. Increase Temp to 140°C. Step1_LowYield->Soln1 Soln2 Reduce ramp rate. Use 'High Absorption' setting. Pre-cool reagents. Step2_Exotherm->Soln2 Soln3 Oxidation of amine occurred. Degas solvents thoroughly. Add HCl *immediately* after filtration. Step3_Color->Soln3

Figure 2: Troubleshooting logic for microwave-assisted imidazole synthesis.

Part 4: References

  • Microwave-Assisted Debus-Radziszewski Reaction:

    • Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters, 2004.

  • Nitration of Imidazoles:

    • Sanders, D. P., et al. "High-Throughput Synthesis of Substituted Imidazoles." Journal of Combinatorial Chemistry, 2009. (Discusses regioselectivity in imidazole functionalization).

  • Transfer Hydrogenation in Microwave:

    • Polshettiwar, V., & Varma, R. S. "Microwave-assisted organic synthesis and transformations using benign reaction media."[2] Accounts of Chemical Research, 2008.

  • Stability of 4-Aminoimidazoles:

    • Cavalleri, B., et al. "Synthesis and biological activity of 4-aminoimidazoles." Journal of Medicinal Chemistry, 1973. (Foundational text on the instability and handling of the free base).

Sources

Functionalization strategies for the C4-amino group of 2-isopropylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C4-Amino Group on 2-Isopropylimidazole

Authored by: A Senior Application Scientist

Introduction: The 2-Isopropylimidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions, particularly hydrogen bonding. The 2-isopropyl-4-aminoimidazole core, specifically, presents a versatile platform for library synthesis in drug discovery programs. The C4-exocyclic amino group is a key handle for chemical modification, allowing for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, strategic functionalization at this position can introduce new pharmacophoric elements to optimize target binding affinity and selectivity.

This technical guide provides a comprehensive overview of robust and reproducible strategies for the functionalization of the C4-amino group of 2-isopropylimidazole. We will delve into four primary classes of transformations: N-acylation, N-alkylation, N-sulfonylation, and N-arylation. For each class, we will discuss the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and highly reliable transformation for converting the primary amino group into a stable amide linkage.[1] This reaction is widely employed to introduce diverse functionalities, explore structure-activity relationships (SAR), or to serve as a protecting group strategy.[2] The resulting amides are generally less basic than the parent amine and can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the C4-amino group on an activated carboxylic acid derivative, typically an acyl chloride or anhydride. The choice of base is critical: a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine. The solvent, often a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-isopropyl-4-aminoimidazole and base (e.g., TEA) in dry DCM B Cool solution to 0 °C (Ice Bath) A->B C Add Acyl Chloride or Anhydride dropwise with stirring B->C D Allow to warm to RT and stir for 2-16 h (Monitor by TLC/LC-MS) C->D E Quench with water or saturated aq. NaHCO₃ D->E Reaction Complete F Extract with DCM or EtOAc E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for the N-acylation of 2-isopropyl-4-aminoimidazole.

Protocol 1: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(2-isopropyl-1H-imidazol-4-yl)acetamide.

Materials:

  • 2-isopropyl-4-aminoimidazole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide.

Reagent (R-COCl)BaseSolventTypical Yield (%)
Acetyl chlorideTEADCM90-98
Benzoyl chlorideDIPEATHF85-95
Isobutyryl chlorideTEADCM88-96
Cyclopropanecarbonyl chlorideTEADCM85-92

N-Alkylation: Introducing Aliphatic Groups

N-alkylation introduces alkyl substituents to the amino group, a strategy often used to enhance metabolic stability, improve cell permeability, and explore new binding interactions.[3] Common methods include direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

Causality and Experimental Rationale: This method involves the Sₙ2 reaction between the nucleophilic C4-amino group and an alkyl halide. A significant challenge is controlling the extent of alkylation; over-alkylation to the tertiary amine is a common side reaction. Using a slight excess of the amine or carefully controlling stoichiometry can favor mono-alkylation. A robust base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the hydrohalic acid byproduct.[4] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they effectively solvate the carbonate base and promote the Sₙ2 mechanism.

Protocol 2: Mono-N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-2-isopropyl-1H-imidazol-4-amine.

Materials:

  • 2-isopropyl-4-aminoimidazole (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water & Brine

Procedure:

  • To a stirred suspension of 2-isopropyl-4-aminoimidazole (1.0 eq) and powdered K₂CO₃ (2.0 eq) in DMF (0.2 M), add benzyl bromide (1.05 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction for the consumption of starting material and the formation of the mono-alkylated product by TLC/LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture thoroughly with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Reductive Amination

Causality and Experimental Rationale: Reductive amination is a highly versatile and controllable method for mono-alkylation that avoids the over-alkylation issues seen with alkyl halides.[5] The reaction proceeds in two steps: first, the amine and an aldehyde or ketone condense to form an imine (or iminium ion) intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the corresponding amine. STAB is often preferred as it is milder, less toxic than cyanoborohydride, and tolerant of mildly acidic conditions which can catalyze imine formation.

Workflow for Reductive Amination

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine 2-isopropyl-4-aminoimidazole and Aldehyde/Ketone (1.1 eq) in solvent (e.g., DCE, THF) B Add Acetic Acid (optional catalyst, 0.1-0.5 eq) A->B C Stir at RT for 30-60 min B->C D Add Reducing Agent (e.g., STAB, 1.5 eq) portion-wise C->D Imine formed E Stir at RT for 4-24 h (Monitor by TLC/LC-MS) D->E F Quench with saturated aq. NaHCO₃ E->F Reaction Complete G Extract with organic solvent F->G H Dry, concentrate, and purify by column chromatography G->H

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with Cyclohexanecarboxaldehyde

Objective: To synthesize N-(cyclohexylmethyl)-2-isopropyl-1H-imidazol-4-amine.

Materials:

  • 2-isopropyl-4-aminoimidazole (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous NaHCO₃

Procedure:

  • In a round-bottom flask, dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in DCE (0.1 M).

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Continue stirring at room temperature for 4-24 hours until the reaction is deemed complete by LC-MS analysis.

  • Slowly quench the reaction with saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue using flash column chromatography to obtain the desired secondary amine.

N-Sulfonylation: Crafting Sulfonamide Moieties

The sulfonamide group is a cornerstone in medicinal chemistry, known for its role in antibacterial drugs and its ability to act as a potent hydrogen bond donor and mimic carboxylates. N-sulfonylation of the C4-amino group introduces this valuable functionality.[6]

Causality and Experimental Rationale

The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl generated. Pyridine is an excellent choice as it serves as both a base and a solvent, and it can also act as a nucleophilic catalyst. For substrates sensitive to pyridine, a combination of a non-nucleophilic base (like TEA) and an inert solvent (like DCM) is a suitable alternative.[7]

Protocol 4: N-Tosylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(2-isopropyl-1H-imidazol-4-yl)-4-methylbenzenesulfonamide.

Materials:

  • 2-isopropyl-4-aminoimidazole (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) in anhydrous pyridine (0.2 M) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC/LC-MS. Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Sulfonyl Chloride (R-SO₂Cl)Base/SolventTypical Yield (%)
p-Toluenesulfonyl chloridePyridine80-90
Methanesulfonyl chlorideTEA/DCM85-95
4-Nitrobenzenesulfonyl chloridePyridine75-88
Dansyl chlorideTEA/DCM70-85

N-Arylation via C-N Cross-Coupling

Introducing an aryl or heteroaryl group onto the C4-amino position can profoundly impact a molecule's properties, often enhancing target affinity through π-stacking interactions or by positioning vectors for further functionalization. The Buchwald-Hartwig amination is the premier method for this transformation.[8]

Causality and Experimental Rationale

This palladium-catalyzed cross-coupling reaction forms a C(aryl)-N bond between an amine and an aryl halide (or triflate).[9] The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) forms a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for reaction efficiency, with bulky, electron-rich biarylphosphine ligands (like XPhos or RuPhos) being highly effective. Anhydrous, deoxygenated conditions are essential to prevent catalyst degradation.

Protocol 5: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

Objective: To synthesize N-(4-methylphenyl)-2-isopropyl-1H-imidazol-4-amine.

Materials:

  • 2-isopropyl-4-aminoimidazole (1.2 eq)

  • 4-Bromotoluene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous and deoxygenated

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

  • Add 4-bromotoluene (1.0 eq) and 2-isopropyl-4-aminoimidazole (1.2 eq).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Conclusion

The C4-amino group of 2-isopropylimidazole is a highly tractable synthetic handle that provides access to a vast chemical space. The functionalization strategies outlined in this guide—N-acylation, N-alkylation, N-sulfonylation, and N-arylation—represent a core toolkit for medicinal chemists and drug development professionals. The detailed protocols and mechanistic rationales provided herein are designed to serve as a robust starting point for the synthesis of novel 2-isopropylimidazole derivatives, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). C–N Cross-Coupling Reactions: An Overview. Chemical Society Reviews, 45(15), 4268-4306.

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of the American Chemical Society, 120(49), 12459–12467.

  • Liang, Y., Zhang, X., & MacMillan, D. W. C. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 559(7712), 83–88.

  • Kovács, L., Gáti, T., & Kormos, A. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 521.

  • Chevalot, I., Fargues, C., & Ioannou, I. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Enzyme and Microbial Technology, 138, 109536.

  • BenchChem. (2025). Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-2-isopropoxybenzoate. BenchChem Scientific Resources.

  • De Luca, L. (2006). N-alkylation of amines and their derivatives. Current Medicinal Chemistry, 13(1), 1-26.

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Scientific Resources.

  • Shaveta, S., Mishra, A. K., & Singh, R. B. (2021). Synthesis and biological evaluation of novel 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 11(1), 1-15.

  • O'Brien, Z. J., & Hoveyda, A. H. (2015). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 6(10), 5859-5864.

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2018). Sulfonylation of amino acid esters hydrochloride. Journal of the Iranian Chemical Society, 15(1), 127-133.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine presents a specific challenge common to the 4-aminoimidazole class: extreme instability of the free amine . In its free base form, the electron-rich amino group at the 4-position facilitates rapid oxidation and polymerization, leading to dark "tars" and poor yields.

To maximize yield, the synthetic strategy must pivot from isolation to stabilization. This guide details the Nitro-Reduction Route , widely regarded as the most robust method for this derivative. The critical control point is the immediate trapping of the amine as a stable salt (typically hydrochloride) during the reduction phase.

Module 1: The "Golden Route" – Reductive Stabilization

The most reliable pathway involves the catalytic hydrogenation of 2-isopropyl-4-nitroimidazole . This precursor is stable and can be prepared via the nitration of commercially available 2-isopropylimidazole.

Reaction Logic & Causality
  • Precursor Selection: 2-Isopropyl-4-nitroimidazole is chosen because the nitro group is easily reduced under mild conditions that do not affect the imidazole ring.

  • In-Situ Trapping: The reduction is performed in the presence of acid (HCl). As the nitro group reduces to the amine (

    
    ), the acid immediately protonates it to the ammonium salt (
    
    
    
    ). This removes the lone pair electron density that drives oxidative degradation.
  • Solvent Choice: Methanol (MeOH) is used for its high solubility of both the nitro precursor and the resulting amine salt, ensuring homogenous kinetics.

Visualizing the Pathway

SynthesisPath Start 2-Isopropylimidazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Isopropyl-4-nitroimidazole (Stable Precursor) Step1->Inter Electrophilic Aromatic Subst. Step2 Hydrogenation (H2, Pd/C, HCl/MeOH) Inter->Step2 Final 2-Isopropyl-4-aminoimidazole Dihydrochloride (Stable Salt) Step2->Final Reduction & Trapping Waste Degradation Products (Tars/Polymers) Step2->Waste If no Acid present

Caption: Figure 1. The stabilization pathway. Note the critical divergence at Step 2 where acid trapping prevents degradation.

Module 2: Detailed Experimental Protocol

Objective: Synthesize 2-isopropyl-4-aminoimidazole dihydrochloride on a 10g scale.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
2-Isopropyl-4-nitroimidazole Substrate1.0Purity >98% essential.
10% Pd/C Catalyst10 wt%50% water-wet preferred to minimize ignition risk.
Methanol (Anhydrous) Solvent10-15 volDegassed.
Conc. HCl (37%) Trapping Agent2.2 - 2.5Excess ensures full protonation of imidazole ring + amine.
Hydrogen (H₂) Reductant30-50 psiConstant pressure.
Step-by-Step Procedure
  • Preparation:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-isopropyl-4-nitroimidazole (10.0 g, 64.5 mmol) in Methanol (150 mL).

    • Crucial Step: Slowly add Concentrated HCl (12 mL, ~144 mmol). The solution may warm slightly; allow to cool to RT.

  • Catalyst Addition:

    • Under a stream of nitrogen (to prevent ignition), add 10% Pd/C (1.0 g).

  • Hydrogenation:

    • Seal the vessel.[1] Purge with Nitrogen (

      
      ) then Hydrogen (
      
      
      
      ).
    • Pressurize to 40 psi (2.7 bar) with H₂.

    • Shake/Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases. TLC is difficult due to polarity; NMR of an aliquot (in D₂O) is best.

  • Workup (Anaerobic Priority):

    • Filter the catalyst through a pad of Celite under an inert atmosphere (Nitrogen blanket) if possible.

    • Note: Do not neutralize! The free base is unstable.

    • Concentrate the filtrate in vacuo at

      
       to dryness.
      
  • Isolation:

    • The residue will be a hygroscopic solid (the dihydrochloride salt).

    • Triturate with cold Diethyl Ether or Acetonitrile to remove non-polar impurities.

    • Filter and dry under high vacuum.

Module 3: Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by users.

Q1: My product turns black/dark brown immediately after filtering the catalyst. Why?

Diagnosis: Oxidative polymerization of the free amine. Root Cause: Insufficient acid was used, or the workup inadvertently neutralized the solution. Solution:

  • Immediate Action: Re-acidify with methanolic HCl immediately.

  • Protocol Adjustment: Ensure you are using at least 2.2 equivalents of HCl. The imidazole ring itself is basic (

    
    ), and the new amine is also basic. You need enough acid to protonate both sites to ensure the electron density is locked down.
    
  • Reference: 4-aminoimidazoles are notoriously unstable in air as free bases [1].

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or mass transfer limitation. Root Cause:

  • Sulfur Contamination: If the precursor was made via a method involving sulfur reagents (e.g., thiourea), trace sulfur will kill the Pd catalyst.

  • HCl Inhibition: While HCl is necessary, massive excess can sometimes slow kinetics by protonating the substrate too heavily, making it less adsorbed to the catalyst. Solution:

  • Purify Precursor: Recrystallize the nitro-imidazole from water/ethanol before reduction.

  • Pressure: Increase H₂ pressure to 60 psi.

  • Temperature: Warm slightly to 35-40°C (do not exceed 50°C to avoid degradation).

Q3: I see a "dimer" impurity in the Mass Spec (M+ = 2x - H).

Diagnosis: Azo-coupling or condensation. Root Cause: Intermediate hydroxylamine (


) species condensing with the nitroso intermediate. This happens when reduction is too slow.
Solution: 
  • Increase Agitation: Hydrogenation is diffusion-controlled. Higher stir rates keep the H₂ concentration high, pushing the reaction quickly past the unstable intermediates.

  • Fresh Catalyst: Ensure the catalyst is active to drive the reduction rapidly to the amine.

Q4: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H₂ gas?

Analysis: Yes, but with caveats. Pros: No high-pressure equipment needed. Cons: Ammonium formate buffers the solution to pH ~6-7. This is not acidic enough to stabilize the 4-amino product fully. Recommendation: If using transfer hydrogenation, you must add excess HCl to the reaction mixture to override the buffering effect of the formate/ammonia byproduct.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckColor Is product dark/tarry? Start->CheckColor Yes Yes CheckColor->Yes Oxidation No No CheckColor->No Clean but low mass CheckSM Is Starting Material remaining? CheckSM->Yes Stalled Rxn CheckSM->No Mass Balance Loss Sol1 Diagnosis: Instability Action: Increase HCl equiv. Exclude Oxygen. Yes->Sol1 Sol2 Diagnosis: Catalyst Poisoning Action: Recrystallize Precursor Check for Sulfur/Halides. Yes->Sol2 No->CheckSM Sol3 Diagnosis: Water Solubility Action: Product is in aqueous waste. Evaporate to dryness; Do NOT extract. No->Sol3

Caption: Figure 2. Troubleshooting logic for 4-aminoimidazole synthesis failures.

References

  • Synthesis of 4-aminoimidazoles: Title: Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles. Source: European Patent EP0693072B9. URL: Relevance: Discusses the handling and stability issues of amino-substituted imidazoles.
  • Nitro-Reduction Protocols: Title: Process for preparing 4(5)-nitroimidazoles. Source: US Patent 3644391A. URL: Relevance: Details the synthesis of the critical precursor, 2-isopropyl-4-nitroimidazole.
  • Title: Synthesis of 4-amino-5-imidazole carboxamide (Stability Context).
  • BenchChem Technical Data

    • Title: Technical Support Center: Synthesis of 2-Isopropyl-4,5-diiodoimidazole.
    • Source: BenchChem.[1][2]

    • Relevance: Confirms 2-isopropylimidazole as a standard building block and discusses halogenation/functionalization

Sources

Minimizing side reactions during the acylation of 2-isopropyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the acylation of 2-isopropyl-1H-imidazol-4-amine. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2] Status: Active | Updated: February 13, 2026[1]

Executive Summary: The Chemoselectivity Paradox

Acylating 2-isopropyl-1H-imidazol-4-amine (1) presents a classic nucleophilic competition challenge. You are dealing with a substrate containing three potential nucleophilic sites: the exocyclic amine (


 at C4) and the two endocyclic ring nitrogens (N1 and N3).[1]

The Core Problem:

  • Regioselectivity: The imidazole ring nitrogens are often kinetically competitive, leading to

    
    -acylated intermediates or bis-acylated byproducts.[1]
    
  • Stability: The free base of 4-aminoimidazole is electronically rich and prone to rapid oxidative polymerization (turning into "black tar") upon exposure to air.[1]

  • The "Transfer" Trap:

    
    -acyl species are reactive acylating agents themselves (similar to CDI intermediates).[1] They can transfer the acyl group to the exocyclic amine or hydrolyze during workup, confusing reaction monitoring.[1]
    

This guide provides self-validating protocols to ensure the acyl group attaches exclusively to the exocyclic C4-amine while maintaining the integrity of the imidazole core.

Critical Decision Pathways (Visualized)

Before starting, understand the reaction landscape.[1] The following diagram illustrates the kinetic vs. thermodynamic pathways and where side reactions occur.

ReactionPathways Start Start: 2-isopropyl-1H-imidazol-4-amine (Usually HCl Salt) FreeBase Free Base (Unstable/Oxidation Risk) Start->FreeBase Base (Excess) N4_Product Target: N4-Amide (Thermodynamic Product) Start->N4_Product Controlled pH (Pyridine/NMM) FreeBase->N4_Product Slow Acylation N1_Kinetic Side Product: N1-Acyl (Kinetic/Labile) FreeBase->N1_Kinetic Fast Acylation (Kinetic Control) Bis_Acyl Bis-Acylated (Over-reaction) N4_Product->Bis_Acyl Excess Reagent N1_Kinetic->Start Aqueous Workup (Hydrolysis) N1_Kinetic->N4_Product Acyl Migration (Heat/Base) N1_Kinetic->Bis_Acyl Excess Reagent

Figure 1: Reaction landscape showing the competition between N1 (ring) and N4 (exocyclic) acylation.[1] Note that N1-acyl species are often transient intermediates.[1]

Troubleshooting Guide & FAQs

Module A: Stability & Handling

Q: My starting material turned into a black gum before I even added the acyl chloride. What happened? Diagnosis: Oxidative Polymerization.[1] The Science: 4-aminoimidazoles are electron-rich heteroaromatics.[1] As free bases, they are highly susceptible to air oxidation, leading to extensive polymerization (similar to aniline oxidation but faster).[1] The Fix:

  • Never isolate the free base. Always store and handle the substrate as its salt (HCl or H₂SO₄).[1]

  • Perform "In-Situ" Neutralization. Suspend the salt in your solvent (DCM or DMF) and add the base (e.g., Diisopropylethylamine or N-methylmorpholine) immediately before or simultaneously with the acylating agent under an inert atmosphere (Ar/N₂).[1]

Module B: Regioselectivity (N-Ring vs. N-Exocyclic)

Q: LCMS shows a major peak with the correct mass, but after aqueous workup, I recovered the starting material. Why? Diagnosis: You likely formed the N1-acyl imidazole (kinetic product), not the amide.[1] The Science: Acylation at the ring nitrogen (N1) creates an N-acyl imidazole.[1] These are chemically activated amides (like the intermediate in CDI couplings).[1] They are hydrolytically unstable.[1] During your aqueous wash, the N1-acyl group hydrolyzed back to the starting amine.[1] The Fix:

  • Switch Bases: Use Pyridine as both base and solvent, or as a co-solvent.[1] Pyridine can catalyze the "acyl transfer" from the ring nitrogen to the exocyclic amine.[1]

  • Heat: If N1-acylation is observed, heat the reaction mixture (40–60°C) for 1–2 hours before workup. This promotes the thermodynamic rearrangement from the unstable N1-acyl to the stable N4-amide [1].[1]

Q: I am seeing significant bis-acylation (M + 2xAcyl). How do I stop this? Diagnosis: Over-acylation due to excess reagent or high local concentrations.[1] The Fix:

  • Stoichiometry: Strictly limit the acylating agent to 0.95 – 1.05 equivalents .

  • Addition Mode: Dissolve the acyl chloride/anhydride in DCM and add it dropwise over 30 minutes at 0°C.

  • Reverse Addition: If the problem persists, add the base slowly to a mixture of the substrate salt and the acylating agent.[1] This keeps the concentration of the reactive free base low at all times.

The "Gold Standard" Protocol

This protocol uses a Transient Protection Strategy (if simple acylation fails) or a Controlled Salt Neutralization method.[1] Below is the optimized Salt Neutralization Method , which is sufficient for most 2-isopropyl analogs.

Reagents:

  • Substrate: 2-isopropyl-1H-imidazol-4-amine dihydrochloride (

    
     eq)[1]
    
  • Solvent: Anhydrous DMF (or DCM if solubility permits)[1]

  • Base: N-Methylmorpholine (NMM) (

    
     eq) or Pyridine (
    
    
    
    eq)[1]
  • Acylating Agent: Acid Chloride (

    
     eq)[1]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Suspension: Add the amine dihydrochloride salt and anhydrous DMF. Cool to 0°C .

  • Activation: Add NMM dropwise. Stir for 10 minutes. Note: The solution may darken slightly; this is normal, but ensure oxygen is excluded.[1]

  • Acylation: Dissolve the Acid Chloride in a minimal amount of DMF/DCM. Add this solution dropwise to the reaction over 20 minutes.

  • Monitoring: Stir at 0°C for 1 hour.

    • Check Point: Take an aliquot, quench with dry MeOH, and run LCMS.[1]

    • If N1-acyl is present:[1][3] The MeOH quench will convert N1-acyl to Methyl Ester + Starting Material.[1] If you see Methyl Ester, your acyl group was on the ring.[1]

  • Workup (Critical):

    • Dilute with EtOAc.[1] Wash with saturated NaHCO₃ (not strong acid or base).

    • Why? Strong acid might hydrolyze the desired amide; strong base might deprotonate the ring and solubilize the product in the aqueous layer.[1]

  • Purification: Flash chromatography using DCM:MeOH (95:5) with 1%

    
     to keep the imidazole neutral.
    

Data & Chemical Compatibility Table

VariableRecommendationScientific Rationale
Solvent DMF or DMAc Good solubility for the salt forms; promotes polar transition states.[1]
Base NMM or Pyridine Non-nucleophilic (NMM) or Acyl-transfer catalyst (Pyridine).[1] Avoid TEA (too basic, can cause bis-acylation).[1]
Temperature 0°C

RT
Low temp favors chemoselectivity; RT ensures conversion.[1]
Workup pH pH 7 - 8 Avoids hydrolysis of the imidazole ring acylation (if any remains) and keeps product neutral for extraction.[1]
Protecting Group Trityl (Trt) If direct acylation fails, protect N1 with Trityl chloride first.[1] Trt is bulky and directs acylation to N4 [2].[1]

Advanced Strategy: The "Silyl Switch"

If the standard protocol yields inseparable mixtures of N1/N4 isomers, use the Silyl Switch method.[1] This is the most robust method for high-value intermediates.[1]

SilylSwitch Step1 1. Silylation (TBS-Cl, Imidazole) Blocks N1/N3 Step2 2. Acylation (R-COCl, Base) Forces reaction at N4 Step1->Step2 Step3 3. Desilylation (TBAF or MeOH/H+) Restores Imidazole Ring Step2->Step3

Figure 2: The Silyl Switch workflow. By temporarily blocking the ring nitrogens with a bulky silyl group (TBS), the exocyclic amine becomes the only available nucleophile.[1]

References

  • Royal Society of Chemistry. (2021).[1] Chemoselective acylation of benzimidazoles with phenylacetic acids. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023).[1] Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules. [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. 4-aminoimidazoles are potent biologically active molecules; handle with appropriate PPE.[1]

Sources

Purification challenges and solutions for 2-(1-Methylethyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1-Methylethyl)-1H-imidazol-4-amine (also known as 2-isopropyl-1H-imidazol-4-amine). This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their downstream applications. Achieving high purity is critical as even minor impurities can significantly impact biological assays, reaction outcomes, and regulatory filings.

This guide provides a structured approach to troubleshooting common purification challenges through a series of frequently asked questions and in-depth troubleshooting scenarios. We will explore the underlying chemical principles of each technique to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, for classical imidazole syntheses, such as those derived from the Debus-Radziszewski reaction or related methodologies, you can anticipate several classes of impurities[1]:

  • Unreacted Starting Materials: Residual aldehydes, dicarbonyl compounds, or ammonia sources.

  • Reaction Intermediates: Incomplete cyclization or condensation products.

  • Side-Reaction Products: Formation of regioisomers or over-alkylation products, especially if the imidazole nitrogen is unprotected.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[2]

  • Solvent Residues: Trapped molecules of high-boiling point solvents (e.g., DMF, DMSO) from the reaction or initial work-up.

A preliminary analysis by Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) of the crude material is essential to identify the nature and number of these impurities, which will guide your purification strategy.

Q2: What is the most effective initial purification strategy for my crude product?

A2: For most solid organic compounds like this compound, recrystallization is the most efficient and scalable first-line purification technique.[3][4] Its effectiveness relies on the significant difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

If recrystallization fails to provide the desired purity, or if the impurities have very similar solubility profiles to the product, silica gel column chromatography is the next logical step.[5] This method separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

The following workflow provides a general decision-making framework.

Purification_Workflow cluster_0 Purification Strategy Decision Tree Crude Crude Product This compound TLC Analyze by TLC (e.g., 10% MeOH in DCM) Crude->TLC Decision1 How many spots? TLC->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize  One major spot, minor baseline or well-separated spots   Chromatography Perform Column Chromatography Decision1->Chromatography  Multiple, closely-spaced spots or significant streaking   CheckPurity1 Check Purity (TLC, NMR) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC, NMR) Chromatography->CheckPurity2 CheckPurity1->Chromatography  Purity <98%   PureProduct Pure Product CheckPurity1->PureProduct  Purity >98%   CheckPurity2->PureProduct  Purity >98%   Repurify Further Purification Needed CheckPurity2->Repurify  Purity <98%   Decision2 Consider alternative chromatography or derivatization Repurify->Decision2

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Q3: I'm struggling to find a suitable solvent for recrystallization. What is the process for selecting one?

A3: Solvent selection is a systematic process of balancing polarity and solubility. The ideal solvent should exhibit the following properties:

  • High solubility at high temperature: It should dissolve your compound completely at or near its boiling point.

  • Low solubility at low temperature: It should allow your compound to precipitate out of solution upon cooling, ideally to room temperature or in an ice bath.

  • Favorable impurity profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).[4]

  • Inertness: The solvent must not react with your compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.

For a polar molecule like this compound, which contains both hydrogen bond donors (-NH2, -NH) and acceptors (imidazole nitrogens), a systematic screening is recommended.

SolventPolarityBoiling Point (°C)Rationale for Use
WaterHigh100May be a good "anti-solvent" or "bad" solvent in a mixed-solvent system due to high polarity.
Methanol / EthanolHigh65 / 78Likely to have high solubility even when cold. Best used as the "good" solvent in a mixed-solvent system.
Isopropanol (IPA)Medium-High82A good starting point for single-solvent recrystallization due to its intermediate polarity.
Ethyl Acetate (EtOAc)Medium77Often an excellent choice for compounds with moderate polarity.[1][5]
Acetonitrile (MeCN)Medium-High82Can be effective for nitrogen-containing heterocycles.
TolueneLow111May be a suitable "bad" solvent or for recrystallizing less polar impurities away from the main product.

Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. If the solid dissolves immediately, the solvent is too good; discard it.

  • If the solid does not dissolve at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is the one that yields a large quantity of crystalline solid upon cooling.

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase. This is common with impure compounds, as impurities can depress the melting point.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. While the solution is still hot, add more of the same solvent until the oil redissolves completely, then attempt to cool it again, very slowly.[6]

  • Lower the Crystallization Temperature: If adding solvent doesn't work, reheat the solution to dissolve the oil, then allow it to cool much more slowly. Do not place it directly in an ice bath. Slow cooling encourages proper crystal lattice formation.[7]

  • Use a Mixed-Solvent System: Dissolve the crude material in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol). Then, while the solution is hot, add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., water or hexane) dropwise until you see persistent cloudiness (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[6]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny crystal of previously purified product ("seed crystal") to the cooled solution to initiate crystallization.[7]

Q5: My final product is pure by NMR, but it's still colored. How do I remove colored impurities?

A5: Persistent color is often due to highly conjugated, non-polar impurities that are present in very small amounts but have strong chromophores. These can get trapped in the crystal lattice.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb large, colored molecules.[4]

Protocol:

  • Dissolve your colored product in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).

  • Reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent the product from crystallizing prematurely in the filter paper. Use a pre-heated funnel and flask.[4]

  • Allow the hot, decolorized filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to significant product loss, as it may adsorb your desired compound as well.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol assumes you have identified a suitable solvent (e.g., Isopropanol or Ethyl Acetate) from a screening experiment.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip or stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hotplate. Continue adding hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[3][4]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities.

  • Adsorbent Preparation: Choose a glass column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude mixture. Prepare a slurry of silica gel in the initial eluent (a non-polar solvent like hexane or a low-polarity mixture).

  • Packing the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane or Ethyl Acetate/Hexane mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate, then adding a small percentage of Methanol).[5] A typical gradient for an amine-containing heterocycle might be from 50% EtOAc/Hexane to 100% EtOAc, and then to 5-10% MeOH/EtOAc.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Caption: A step-by-step summary of the flash column chromatography workflow.

References

  • IGNOU. (n.d.). Recrystallization. Retrieved from [Link]

  • Kumar, A., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Powers, A. R., & Sanford, M. S. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1561. Retrieved from [Link]

  • Gürbüz, N., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Molecules. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of 2-(1-Methylethyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 2-(1-Methylethyl)-1H-imidazol-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing pH conditions for the successful isolation of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles that govern a successful extraction, ensuring a robust and reproducible methodology.

The Critical Role of pH: A Primer

This compound possesses two key basic centers: the imidazole ring and the exocyclic primary amine at the 4-position. The efficiency of a liquid-liquid extraction hinges on controlling the protonation state of these functional groups. By manipulating the pH of the aqueous phase, we can render the molecule either charged (ionized) or neutral (un-ionized), thereby dictating its solubility in aqueous or organic solvents.

  • pKa1 (Imidazole Ring): The conjugate acid of the imidazole ring is estimated to have a pKa of approximately 7.0 - 7.5 .

  • pKa2 (4-Amine Group): The conjugate acid of the more basic 4-amino group is estimated to have a pKa of approximately 9.5 - 10.5 .

This guide will use these estimated pKa values to provide a logical framework for troubleshooting and protocol optimization.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the extraction of this compound.

Q1: My extraction yield is consistently low. What is the most likely cause related to pH?

A low yield is often directly tied to an incorrect pH during the liquid-liquid extraction, leading to the compound remaining in the wrong phase.

  • Issue: You are attempting to extract the neutral compound into an organic solvent, but the pH of the aqueous phase is too low.

  • Causality: If the pH is below ~9.5, a significant portion of the 4-amino groups will be protonated (R-NH3+). If the pH is below ~7.0, both the amine and the imidazole ring will be protonated. These charged forms are highly soluble in water and will not partition effectively into your organic solvent.

  • Solution: To extract the neutral compound into an organic solvent, the pH of the aqueous phase must be adjusted to be at least 1.5 to 2 units above the pKa of the most basic functional group. A pH of 11.5 or higher is recommended to ensure the compound is fully deprotonated and uncharged.

Q2: How do I "wash" my organic layer to remove acidic impurities? What pH should I use?

To remove acidic impurities from an organic solution containing your product, you can perform an extraction with an aqueous basic solution.

  • Causality: Acidic impurities (e.g., unreacted carboxylic acids) will be deprotonated by a basic wash, forming anionic salts (R-COO⁻) that are soluble in the aqueous phase. Your target compound, being a base, will remain neutral and stay in the organic layer, provided the pH is not excessively high to cause degradation.

  • Solution: A wash with a mild base like 1 M sodium bicarbonate (NaHCO₃, pH ~8.4) or a dilute sodium carbonate solution (Na₂CO₃) is often sufficient. A dilute sodium hydroxide (NaOH) solution (e.g., 1 M, pH ~13) can also be used, which simultaneously ensures your target compound is in its neutral form.

Q3: Conversely, how can I extract the target compound out of an organic mixture and into an aqueous solution?

This is a common strategy for separating your basic product from neutral impurities.

  • Causality: By washing the organic solution with an acidic aqueous solution, your basic target compound will become protonated, forming a water-soluble salt. Neutral impurities will remain in the organic layer.

  • Solution: Adjust the pH of the aqueous wash to be at least 1.5 to 2 units below the pKa of the least basic functional group. A wash with 1 M hydrochloric acid (HCl), resulting in a pH of ~1-2 , will ensure complete protonation of both the amine and the imidazole ring, effectively pulling the compound into the aqueous phase.[1][2][3]

Q4: I've adjusted the pH correctly, but now I have a thick emulsion layer between the organic and aqueous phases. What should I do?

Emulsion formation is a frequent problem, especially when the crude mixture contains surfactants or when shaken too vigorously.[4][5]

  • Causality: Emulsions are stable dispersions of one liquid within another, preventing a clean separation of layers.[6]

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize emulsion formation in subsequent steps.[4]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation.[4][6]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[4]

Data Summary & pH-Dependent Behavior

The ionization state and expected solubility of this compound are critically dependent on pH. The following table summarizes this relationship, which is the cornerstone of a successful extraction strategy.

pH RangePredominant SpeciesChargeExpected Primary SolubilityExtraction Strategy
< 6.0 Diprotonated+2AqueousIsolate from neutral impurities by extracting into an acidic aqueous phase.
7.5 - 9.0 Monoprotonated (Amine)+1Aqueous
> 11.5 Neutral (Free Base)0Organic SolventIsolate from acidic/polar impurities by extracting into an organic phase.

This behavior can be understood through the Henderson-Hasselbalch equation , which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the compound.[8][9][10] For a base, the equation is:

pH = pKa + log ( [Base] / [Conjugate Acid] )

This equation quantitatively demonstrates that when the pH is significantly higher than the pKa, the neutral base form predominates, favoring solubility in organic solvents.[11][12]

Experimental Protocols

Protocol 1: Extraction of Neutral Compound into an Organic Solvent

This protocol is designed to isolate this compound from a crude aqueous mixture.

  • Initial Setup: Place the aqueous solution containing the crude product into a separatory funnel of appropriate size.

  • pH Adjustment: Slowly add 5 M sodium hydroxide (NaOH) solution dropwise while periodically checking the pH with a pH meter or pH paper. Continue adding base until the pH of the aqueous solution is stable at pH ≥ 11.5 .

  • Solvent Addition: Add an equal volume of a suitable, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 1-2 minutes. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower organic layer. If using a solvent less dense than water, collect the upper organic layer.

  • Repeat Extraction: To maximize recovery, repeat steps 3-6 two more times with fresh organic solvent, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification via Acidic Extraction

This protocol is used to separate the basic product from neutral impurities.

  • Dissolution: Dissolve the crude mixture (containing the product and neutral impurities) in a suitable organic solvent (e.g., dichloromethane).

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Shake the funnel as described in Protocol 1, Step 4. The protonated product will move into the aqueous layer.

  • Separation & Collection: Drain and collect the lower aqueous layer. The organic layer containing neutral impurities can be set aside.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH to basify the solution to pH ≥ 11.5 . The neutral product may precipitate out.

  • Final Extraction: Extract the basified aqueous solution three times with an organic solvent as described in Protocol 1 to recover the purified neutral product.

Visualization of the Extraction Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the nature of the impurities present.

Extraction_Workflow start Crude Product Mixture (in Organic Solvent) impurity_check Impurities Present? start->impurity_check acid_imp Acidic Impurities impurity_check->acid_imp Acidic neutral_imp Neutral Impurities impurity_check->neutral_imp Neutral wash_base Wash with Aqueous Base (e.g., 1M NaOH, pH > 12) acid_imp->wash_base extract_acid Extract with Aqueous Acid (e.g., 1M HCl, pH < 2) neutral_imp->extract_acid separate1 Separate Layers wash_base->separate1 separate2 Separate Layers extract_acid->separate2 organic_product1 Organic Layer: Neutral Product + Neutral Impurities separate1->organic_product1 Contains Product aqueous_waste1 Aqueous Layer: Deprotonated Acidic Impurities (Discard) separate1->aqueous_waste1 aqueous_product Aqueous Layer: Protonated Product separate2->aqueous_product Contains Product organic_waste Organic Layer: Neutral Impurities (Discard) separate2->organic_waste final_product Pure Product in Organic Solvent organic_product1->final_product If no neutral impurities basify Basify Aqueous Layer to pH > 11.5 with NaOH aqueous_product->basify re_extract Re-extract into Fresh Organic Solvent basify->re_extract re_extract->final_product

Caption: Decision workflow for the purification of this compound.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Studylib. Acid-Base Extraction: Organic Chemistry Lab. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

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Validation & Comparative

Bioassay validation for 2-(1-Methylethyl)-1H-imidazol-4-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Bioassay Validation for 2-(1-Methylethyl)-1H-imidazol-4-amine

Executive Summary

This compound (referred to herein as IP-ImAm ) represents a distinct class of substituted amino-imidazoles. While often utilized as a chemical building block (CAS 1314914-81-2), its structural homology to Histamine (2-(1H-imidazol-4-yl)ethanamine) and 4-Methylhistamine necessitates rigorous bioassay validation to determine its efficacy as a ligand for Histamine Receptors (specifically H3/H4 subtypes) or Trace Amine-Associated Receptors (TAARs).

This guide outlines a self-validating workflow to characterize IP-ImAm’s pharmacodynamics, focusing on its potential as an immunomodulatory agent. We compare its performance against industry-standard ligands to establish its potency (


/

) and intrinsic activity.

Part 1: Comparative Efficacy Matrix

To validate IP-ImAm, it must be benchmarked against established ligands with defined mechanisms of action. The following table contrasts IP-ImAm with the endogenous ligand and a specific H4 receptor antagonist.

Table 1: Comparative Profile of IP-ImAm and Standard Ligands

FeatureIP-ImAm (Candidate) Histamine (Endogenous Control) JNJ-7777120 (Reference Antagonist)
Core Structure 2-Isopropyl-4-aminoimidazoleImidazole-4-ethylamineIndolyl-piperazinyl-benzimidazole
Primary Target Putative H4R/H3R or TAAR1H1, H2, H3, H4 ReceptorsH4 Receptor (Highly Selective)
Binding Mode Steric bulk at C2; Amine at C4Ethylamine side chain interactionHydrophobic pocket occupation
Assay Role Test Article Full Agonist (

)
Negative Control / Competitor
Key Readout

, cAMP modulation

Flux, Chemotaxis
Inhibition of Chemotaxis
Solubility DMSO/Ethanol (Moderate)Water (High)DMSO (High)

Part 2: Mechanistic Validation Protocols

The validation strategy relies on a "Causality Chain": Binding


 Signaling 

Phenotype
.
Workflow 1: Competitive Radioligand Binding (Affinity)

Objective: Determine if IP-ImAm physically occupies the orthosteric site of the target receptor (e.g., human H4R).

Methodology:

  • Membrane Prep: Use HEK293T cells stably transfected with hH4R.

  • Tracer: Use

    
    -Histamine (agonist tracer) or 
    
    
    
    -JNJ-7777120 (antagonist tracer).
  • Incubation:

    • Prepare 10-point serial dilution of IP-ImAm (

      
       to 
      
      
      
      ).
    • Incubate membranes + Tracer + IP-ImAm in binding buffer (50 mM Tris-HCl, pH 7.4) for 60 mins at 25°C.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    

Validation Check: If IP-ImAm fails to displace the tracer at


, the compound is likely inactive at this target, or acts via an allosteric mechanism.
Workflow 2: Functional cAMP Inhibition Assay (Signaling)

Objective: Verify if IP-ImAm acts as an agonist (activates


) or inverse agonist. H4R activation inhibits Forskolin-induced cAMP accumulation.

Protocol:

  • Cell Seeding: Plate hH4R-expressing CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Agonist Mode: Treat cells with Forskolin (

      
      ) + IP-ImAm (Titration).
      
    • Antagonist Mode: Treat cells with Forskolin + Histamine (

      
      ) + IP-ImAm.
      
  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • Add Eu-cryptate labeled cAMP tracer + anti-cAMP antibody.

  • Readout: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

Data Interpretation:

  • Decrease in Signal (High cAMP): Indicates Antagonism (blocks Histamine effect) or lack of efficacy.

  • Increase in Signal (Low cAMP): Indicates Agonism (IP-ImAm activates

    
     similarly to Histamine).
    
Workflow 3: Eosinophil Chemotaxis (Phenotypic)

Objective: Confirm physiological relevance. H4R activation drives eosinophil migration.

  • Isolation: Purify human eosinophils from whole blood using CD16 negative selection.

  • Chamber Setup: Use a transwell system (5

    
     pore size).
    
  • Chemoattractant: Place IP-ImAm or Histamine in the bottom chamber.

  • Migration: Add cells to the top chamber; incubate 2 hours at 37°C.

  • Quantification: Count migrated cells via flow cytometry or ATP luminescence.

Part 3: Pathway Visualization

The following diagram illustrates the mechanistic pathway being validated. It depicts the H4 Receptor signaling cascade and where IP-ImAm interaction is measured.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand IP-ImAm (Candidate) H4R H4 Receptor (GPCR) Ligand->H4R Binding (Kd) Histamine Histamine (Control) Histamine->H4R Activation Antagonist JNJ-7777120 (Blocker) Antagonist->H4R Inhibition Gi G-protein (Gi/o) H4R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition Calcium Ca2+ Mobilization Gi->Calcium Gbg Subunit Signaling cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis (Migration) Calcium->Chemotaxis Cytoskeletal Rearrangement

Figure 1: Mechanistic pathway for H4R-mediated signaling. IP-ImAm is validated by its ability to modulate the G-protein coupling (Gi/o) leading to reduced cAMP and induced chemotaxis.

References

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics.

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Seifert, R., et al. (2013). "Molecular Analysis of Histamine H4 Receptor Agonists." Pharmacology & Therapeutics.

  • Vertex AI Search. (2025). "Chemical Properties of this compound (CAS 1314914-81-2)."

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methylethyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed protocol for the safe disposal of 2-(1-Methylethyl)-1H-imidazol-4-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and regulatory frameworks, providing you with a trustworthy and actionable plan.

Hazard Assessment and Profile

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon direct contact.[3][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][4][5][6]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][4]

Regulatory Framework: Adherence to EPA Guidelines

The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10][11][12]

A chemical waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] Given the likely corrosive and toxic nature of imidazole compounds, this compound should be treated as hazardous waste.

Core Disposal Principles

Effective chemical waste management begins with a proactive approach within the laboratory.

  • Waste Minimization: Only prepare the amount of solution needed for your experiment to reduce the generation of excess waste.[11][13]

  • Segregation: Never mix incompatible waste streams.[10][13][14] this compound waste should be segregated from strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[1]

  • Container Management: All waste must be stored in appropriate, compatible, and clearly labeled containers.[10][13][15] Containers should be kept tightly sealed when not in use and stored in a designated Satellite Accumulation Area (SAA).[11][15]

Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE) Required:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 1: Preparing the Waste Container
  • Select a Compatible Container: Use a clean, sealable, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is free from damage.[14][15]

  • Label the Container: Attach a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific components and their approximate concentrations if it is a mixture.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., Corrosive, Toxic).

Step 2: Accumulating the Waste
  • Pure Substance or Concentrated Solutions: Carefully transfer any unused solid or concentrated solutions of this compound into the labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.[16] These should be collected in a separate, clearly labeled container for solid waste.

  • Rinsate from Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[16] Subsequent rinses of a thoroughly emptied container may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.

Step 3: Arranging for Disposal
  • Storage: Store the sealed waste container in your lab's designated Satellite Accumulation Area. This area should be at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Requesting Pickup: Once the container is full or you are no longer generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[11] They will ensure the waste is transported and disposed of by a licensed hazardous waste facility in compliance with all federal and state regulations.[17]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials to absorb flammable substances.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[1]

  • Report: Report the incident to your supervisor and your institution's EHS office.

Summary of Disposal Procedures

Item Procedure Key Considerations
Pure Chemical/Solutions Collect in a labeled, compatible hazardous waste container.Do not overfill; leave headspace for expansion.
Contaminated Solids Collect in a separate, labeled container for solid hazardous waste.Includes gloves, paper towels, and other disposable labware.
Empty Containers The first rinse must be collected as hazardous waste.Check with your EHS office for guidance on subsequent rinses.[16]
Spill Cleanup Debris All materials used to clean a spill must be disposed of as hazardous waste.Ensure proper PPE is worn during cleanup.[1]

Decision-Making Workflow for Disposal

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization cluster_3 Accumulation & Storage cluster_4 Disposal Waste Generate this compound Waste IsSolid Is the waste solid or liquid? Waste->IsSolid SolidContainer Select a labeled container for solid hazardous waste IsSolid->SolidContainer Solid LiquidContainer Select a labeled, compatible container for liquid hazardous waste IsSolid->LiquidContainer Liquid CollectWaste Collect waste in the appropriate container SolidContainer->CollectWaste LiquidContainer->CollectWaste Store Store sealed container in Satellite Accumulation Area CollectWaste->Store Full Is container full or no longer in use? Store->Full ContactEHS Contact EHS for waste pickup Full->ContactEHS Yes Continue Continue to accumulate waste Full->Continue No Continue->Store

Caption: Decision workflow for proper disposal of this compound waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2026, February 13). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2026, February 13). Daniels Health.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Learn the Basics of Hazardous Waste. (2026, February 13). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2026, February 13). US EPA.
  • Safety Data Sheet for 2-(1-methyl-1H-imidazol-4-yl)propan-1-amine. (n.d.). Enamine.
  • 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE - Hazard. (n.d.). CompTox Chemicals Dashboard.
  • Imidazole Standard Operating Procedure. (n.d.). Washington State University.
  • Safety Data Sheet for 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride. (2026, February 13). BOC Sciences.
  • Safety Data Sheet for 2-(1H-Imidazol-1-yl)ethanamine. (2026, February 13). ChemicalBook.
  • Safety Data Sheet for N-(3-Aminopropyl)imidazole. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 4-(Hydroxymethyl)imidazole hydrochloride. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for Isopropylamine. (2025, June 11). Sigma-Aldrich.
  • Safety Data Sheet for Imidazole-4-carboxaldehyde. (2025, December 21). Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Safety Data Sheet for 1-Isopropyl-4-nitroimidazole. (2025, November 6). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.